molecular formula C4H8O5 B1250341 L-erythronic acid

L-erythronic acid

Cat. No. B1250341
M. Wt: 136.1 g/mol
InChI Key: JPIJQSOTBSSVTP-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-erythronic acid is an erythronic acid. It is an enantiomer of a D-erythronic acid.

Scientific Research Applications

Environmental Impact Assessment

One of the notable applications of L-erythronic acid, as a derivative in this context, is in assessing environmental impacts. A study focused on the effects of the antibiotic erythromycin, which involves L-erythronic acid in its structure, on marine fish highlights the importance of understanding the environmental distribution and toxicity of such substances. This research is crucial in evaluating the potential risks to non-target organisms in aquatic ecosystems (Rodrigues et al., 2019).

Drug and Enzyme Delivery

L-erythronic acid is indirectly associated with the development of drug delivery systems, particularly involving erythrocytes (red blood cells). The use of erythrocytes for the targeted delivery of drugs, enzymes, and peptides is a significant application in medical treatments. These systems exploit the biocompatibility and biodegradability of erythrocytes to improve the efficacy and reduce the side effects of therapeutic agents (Hamidi & Tajerzadeh, 2003); (Millán et al., 2004).

Biochemical Pathway Research

L-erythronic acid is identified as a significant metabolite in transaldolase deficiency, a metabolic disorder. The presence of erythronic acid in patients' urine is a crucial marker for this condition. Research into this aspect provides insights into the biochemical pathways involved in the disease and points to potential therapeutic targets (Engelke et al., 2010).

Antioxidant and Anti-inflammatory Research

In the context of plant extracts, compounds structurally related to L-erythronic acid are studied for their antioxidant and anti-inflammatory properties. These studies are essential for developing natural remedies and supplements that can help in treating various diseases and conditions (Tunalier et al., 2007).

Nanoparticle-Based Drug Delivery

L-erythronic acid derivatives and related compounds play a role in the development of innovative drug delivery systems, such as erythrocyte membrane-camouflaged nanoparticles. These systems are designed for targeted drug delivery, especially in antitumor applications, combining the advantages of biomimicry and nanotechnology (Xia et al., 2019).

properties

Product Name

L-erythronic acid

Molecular Formula

C4H8O5

Molecular Weight

136.1 g/mol

IUPAC Name

(2S,3S)-2,3,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m0/s1

InChI Key

JPIJQSOTBSSVTP-HRFVKAFMSA-N

Isomeric SMILES

C([C@@H]([C@@H](C(=O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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